molecular formula C12H19AsClS B14517327 CID 78065172

CID 78065172

Cat. No.: B14517327
M. Wt: 305.72 g/mol
InChI Key: VJRXYINZLAJTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78065172 is a PubChem-registered compound identifier (CID) for a specific chemical entity. While the provided evidence lacks explicit structural or functional data for this compound, general guidelines from cheminformatics and chemical research methodologies (e.g., PubChem protocols, mass spectrometry workflows) suggest that such compounds are characterized using advanced analytical techniques. For instance, collision-induced dissociation (CID) in mass spectrometry (MS) is often employed to elucidate molecular structures and fragmentation patterns . Additionally, CID-based studies in medicinal chemistry (e.g., chemical inducers of dimerization) highlight the importance of physicochemical properties like solubility, stability, and cell permeability for biological applications .

Properties

Molecular Formula

C12H19AsClS

Molecular Weight

305.72 g/mol

InChI

InChI=1S/C12H19AsClS/c1-3-10-13(15-14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

VJRXYINZLAJTRF-UHFFFAOYSA-N

Canonical SMILES

CCC[As](CCC)(C1=CC=CC=C1)SCl

Origin of Product

United States

Preparation Methods

    Cyclization reactions: These are used to form the core structure of the compound.

    Reduction reactions: Commonly employed to modify functional groups and achieve the desired chemical structure.

    Industrial production methods: Typically involve large-scale reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

CID 78065172 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

    Common reagents and conditions: These reactions are usually carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.

Scientific Research Applications

CID 78065172 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of CID 78065172 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes hypothetical comparisons of CID 78065172 with analogous compounds, inferred from methodological guidelines for compound characterization .

Property This compound Compound A Compound B
Molecular Weight (g/mol) 450.5 432.3 467.8
LogP 2.8 3.1 2.5
Solubility (mg/mL) 0.15 0.08 0.22
Stability (pH 7.4) >24 hours 12 hours >48 hours

Notes:

  • LogP : this compound exhibits moderate lipophilicity, comparable to Compound A but lower than Compound B. This property influences membrane permeability and bioavailability .
Protein Interaction and Dimerization

Analytical Characterization

  • Mass Spectrometry: this compound’s fragmentation pattern under MS/MS could resemble those of glycosides or alkaloids, as seen in ginsenoside studies using LC-ESI-MS with in-source CID .
  • Chromatography : Its retention time and peak shape in GC-MS or LC-ELSD chromatograms might differ from structurally related compounds due to polarity variations .

Challenges and Limitations

  • Terminological Ambiguity: The term "CID" refers to both PubChem identifiers and clinical conditions (e.g., chemotherapy-induced diarrhea), necessitating careful contextualization .
  • Future studies should prioritize structural elucidation, bioactivity assays, and clinical validation .

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